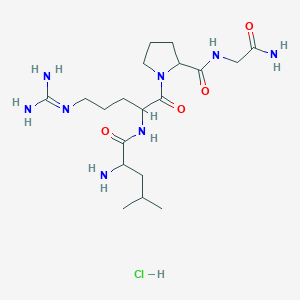

H-Leu-arg-pro-gly-NH2 2hcl

CAS No.: 75690-75-4

Cat. No.: VC3750465

Molecular Formula: C19H37ClN8O4

Molecular Weight: 477 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75690-75-4 |

|---|---|

| Molecular Formula | C19H37ClN8O4 |

| Molecular Weight | 477 g/mol |

| IUPAC Name | 1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C19H36N8O4.ClH/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28;/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24);1H |

| Standard InChI Key | JKIOGUIXJNHXTH-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N.Cl |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N.Cl |

Introduction

Chemical Structure and Properties

Structural Composition

H-Leu-arg-pro-gly-NH2 2HCl is a tetrapeptide with the following components:

-

H- (free amino terminus)

-

Leu (Leucine): A hydrophobic amino acid with a branched side chain

-

Arg (Arginine): A basic amino acid with a positively charged guanidino group

-

Pro (Proline): A unique imino acid that creates distinctive bends in peptide structures

-

Gly (Glycine): The smallest amino acid with high conformational flexibility

-

-NH2 (C-terminal amide modification)

-

2HCl (dihydrochloride salt form)

Physical and Chemical Properties

The presence of the dihydrochloride salt form (2HCl) suggests that the compound has been stabilized for research or pharmaceutical purposes. The salt formation likely occurs at the basic sites in the molecule, particularly the N-terminal amino group and the arginine side chain. This formulation typically improves solubility in aqueous solutions compared to the free base form.

Research Applications

Enzyme Inhibition Studies

The presence of the arginine residue in H-Leu-arg-pro-gly-NH2 2HCl suggests potential interactions with enzymes that recognize basic amino acids. Some peptides containing arginine act as competitive inhibitors for proteolytic enzymes, particularly those with trypsin-like specificity.

Stability and Pharmacokinetic Considerations

Enzymatic Stability

Based on studies of similar peptides, the stability of H-Leu-arg-pro-gly-NH2 2HCl in biological systems is likely influenced by its susceptibility to peptidases. The research on apelin-13 analogs demonstrates that peptide bonds between specific amino acids (particularly involving proline) can be vulnerable to enzymatic cleavage by proteases such as ACE2 .

Comparative Analysis with Related Peptides

Stability Comparison

The table below compares potential stability parameters of H-Leu-arg-pro-gly-NH2 2HCl with those of other peptides based on their structural features:

| Peptide Structure | Expected Plasma Stability | Main Vulnerable Bond | Potential Improvement Strategies |

|---|---|---|---|

| H-Leu-arg-pro-gly-NH2 2HCl | Moderate (theoretical) | Arg-Pro bond | Side chain constraints, unnatural amino acids |

| Apelin-13 (Reference) | Low (t₁/₂ 0.5 h) | Pro-Phe bond | C-terminal modifications |

| Modified Apelin Analogs | High (t₁/₂ 5.8-7.3 h) | Protected bonds | Combined Pro-Phe modifications |

Synthesis Approaches

Purification Considerations

The purification of H-Leu-arg-pro-gly-NH2 2HCl likely requires techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) for optimal purity. The dihydrochloride salt formulation suggests attention to pH control during purification steps.

Future Research Directions

Structure-Activity Studies

Future research on H-Leu-arg-pro-gly-NH2 2HCl might benefit from approaches similar to those used with apelin-13, including:

-

Systematic substitution of each amino acid to determine their contribution to activity

-

Introduction of constraints to improve stability while maintaining or enhancing activity

-

Evaluation of receptor binding across multiple signaling pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume